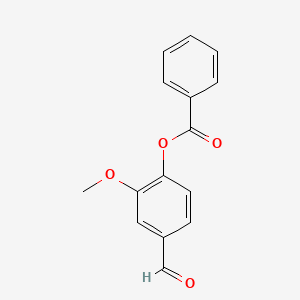

4-Formyl-2-methoxyphenyl benzoate

Beschreibung

Historical Context and Origins of the Compound

The first documented synthesis of 4-Formyl-2-methoxyphenyl (B587787) benzoate (B1203000) was reported in the scientific journal Synthetic Communications in 1996. This marked the beginning of systematic research into this specific ester derivative. Since then, various synthetic methods have been developed, including procedures starting from vanillin (B372448) and benzoic acid. chemicalbook.com Research in the 2010s focused on optimizing these synthetic routes, for instance, through the use of microwave irradiation to improve reaction efficiency. fip.org

Structural Classification and Relevance as a Vanillin Derivative

From a structural standpoint, 4-Formyl-2-methoxyphenyl benzoate is classified as a benzoate ester. ontosight.ai Its chemical backbone is derived from vanillin, a primary component of the vanilla bean, which is chemically known as 4-hydroxy-3-methoxybenzaldehyde. fip.org The compound is formed when the phenolic hydroxyl group of vanillin is esterified with benzoic acid. chemicalbook.com

The structure of this compound contains several key functional groups: an aldehyde group, a methoxy (B1213986) group, and a benzoate group. This combination of an aromatic aldehyde and an ester makes it a noteworthy derivative of vanillin. fip.org The modification of vanillin's hydroxyl group into a benzoate ester alters its chemical properties, such as its lipophilicity, which is a critical factor in many of its research applications. fip.org

Broad Academic Significance and Research Trajectories

The academic significance of this compound is multifaceted, with research spanning organic synthesis, medicinal chemistry, and materials science. ontosight.ai In synthetic chemistry, it serves as a valuable building block for creating more complex molecules.

In the field of medicinal chemistry, this vanillin derivative has been investigated for its potential biological activities. For example, computational docking studies have explored its potential as an anti-inflammatory agent by examining its interaction with the cyclooxygenase-2 (COX-2) receptor. fip.org Such research aims to develop new compounds with enhanced therapeutic effects compared to the parent molecule, vanillin. fip.org

Furthermore, derivatives of this compound are being explored in materials science. ontosight.ai The structural framework is of interest for creating novel polymers, dyes, and materials for organic electronics. ontosight.ai

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₄ nih.gov |

| Molecular Weight | 256.25 g/mol nih.gov |

| IUPAC Name | (4-formyl-2-methoxyphenyl) benzoate nih.gov |

| CAS Number | 790-16-9 nih.gov |

| Melting Point | 75-76 °C |

| Hydrogen Bond Donors | 0 chemscene.com |

| Hydrogen Bond Acceptors | 4 chemscene.com |

| Rotatable Bonds | 4 chemscene.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-formyl-2-methoxyphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-18-14-9-11(10-16)7-8-13(14)19-15(17)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIUOGAGPASFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402010 | |

| Record name | 4-formyl-2-methoxyphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790-16-9 | |

| Record name | 4-formyl-2-methoxyphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Esterification Reaction Pathways for 4-Formyl-2-methoxyphenyl (B587787) Benzoate (B1203000) Synthesis

The primary route for synthesizing 4-Formyl-2-methoxyphenyl benzoate, a derivative of vanillin (B372448), is through an esterification reaction. This process involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with a benzoyl derivative, typically benzoyl chloride, in the presence of a base catalyst. The fundamental mechanism underpinning this synthesis is acyl nucleophilic substitution, where the hydroxyl group of vanillin acts as a nucleophile. fip.org

Mechanistic Investigations of Acyl Nucleophilic Substitution

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. This type of reaction is fundamental in organic chemistry for the formation of esters from acyl compounds and alcohols or phenols. askfilo.commasterorganicchemistry.com The mechanism can be delineated in the following steps, particularly under basic conditions which are commonly employed for this synthesis:

Nucleophilic Attack : The reaction is initiated by the attack of the nucleophile on the carbonyl carbon of the acyl compound. In the synthesis of this compound from vanillin and benzoyl chloride, the phenoxide ion (formed by the deprotonation of vanillin's hydroxyl group by a base like pyridine) acts as the nucleophile. fip.org It attacks the electrophilic carbonyl carbon of benzoyl chloride. pearson.comlibretexts.org

Formation of a Tetrahedral Intermediate : This nucleophilic attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. pearson.comlibretexts.org This intermediate is a key feature of the addition-elimination mechanism characteristic of nucleophilic acyl substitution. masterorganicchemistry.com

Elimination of the Leaving Group : The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, a leaving group is expelled. masterorganicchemistry.com In the reaction with benzoyl chloride, the chloride ion is an excellent leaving group. libretexts.org The departure of the chloride ion results in the formation of the final ester product, this compound.

This two-step addition-elimination sequence is distinct from SN2 reactions, which occur in a single, concerted step. libretexts.org

Optimization of Reaction Conditions and Catalytic Systems (e.g., Microwave Irradiation, Pyridine, Triethylamine)

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of the synthesis of vanillin esters. Key parameters that are often adjusted include the energy source, catalyst, and solvent.

Microwave Irradiation: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org In the synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate, a close analog of the title compound, microwave irradiation has been shown to be highly effective. fip.org The use of microwaves can dramatically reduce reaction times and improve yields. ajrconline.org Research has shown that the power of the microwave irradiation has a significant impact on the product yield. For the synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate, a microwave power of 120 watts was found to be optimal, providing the highest yield, whereas higher power levels led to a decrease in yield, possibly due to compound degradation. fip.org

| Microwave Power (Watts) | Yield (%) of 4-Formyl-2-methoxyphenyl-4-chlorobenzoate fip.org |

|---|---|

| 120 | 89.09 |

| 200 | 78.18 |

| 400 | 69.09 |

Catalytic Systems: The choice of catalyst is critical in the esterification of vanillin. Organic bases like pyridine and triethylamine (TEA) are commonly used. scispace.com These bases serve a dual purpose: they act as catalysts and as scavengers for the hydrochloric acid (HCl) byproduct formed when using acyl chlorides. echemi.comstackexchange.com

Pyridine : Pyridine can function as a nucleophilic catalyst. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium ion intermediate. This intermediate is more susceptible to attack by the phenolic hydroxyl group of vanillin than the original acyl chloride, thus accelerating the reaction. echemi.comstackexchange.com It also effectively neutralizes the generated HCl, preventing it from participating in unwanted side reactions. fip.orgechemi.com

Triethylamine (TEA) : TEA is a stronger base than pyridine but is generally considered a less effective nucleophilic catalyst due to steric hindrance around the nitrogen atom. researchgate.net However, in some syntheses, its higher basicity can lead to faster deprotonation of the nucleophile and result in higher yields compared to pyridine. scispace.com The selection between pyridine and TEA often depends on the specific substrates and reaction conditions. scispace.comresearchgate.net

Derivatization Strategies for Structural Modification

The structure of this compound, derived from the natural product vanillin, offers multiple sites for chemical modification. fip.org Such structural modifications are a key strategy for altering the molecule's physicochemical properties and biological activities. fip.org

Modifications at the Phenolic Hydroxyl Group

The synthesis of this compound itself is an example of modification at the phenolic hydroxyl group of vanillin. This position is a common target for derivatization. Esterification of this hydroxyl group, as seen in the formation of the benzoate ester, is a widely used strategy to introduce new functional moieties. fip.orgresearchgate.net This transformation converts the acidic phenol into a neutral ester, which can significantly impact properties such as lipophilicity and molecular interactions. The reaction involves converting the hydroxyl group into an ester linkage by reacting it with various acyl chlorides or anhydrides. fip.orgresearchgate.netnih.gov

Introduction of Diverse Aromatic and Halogen Moieties

A variety of aromatic and halogen-containing groups can be introduced at the phenolic oxygen of vanillin through esterification. This allows for the systematic exploration of structure-activity relationships by altering the electronic and steric properties of the appended group. The synthesis generally involves reacting vanillin with the appropriate substituted benzoyl chloride in the presence of a base like pyridine. fip.orgresearchgate.net

Examples of such derivatives include:

Chlorobenzoate Derivatives : The synthesis of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate is achieved by reacting vanillin with 4-chlorobenzoyl chloride. The introduction of a halogen atom like chlorine can significantly alter the electronic properties of the aromatic ring. fip.org

Methylbenzoate Derivatives : By using methylbenzoyl chloride (e.g., 4-methylbenzoyl chloride), a methyl group can be incorporated. This modification can enhance lipophilicity and introduce steric bulk.

Trifluoromethylbenzoate Derivatives : The reaction of vanillin with trifluoromethylbenzoyl chloride introduces a potent electron-withdrawing trifluoromethyl (-CF₃) group, which can drastically change the molecule's electronic character and potential for hydrogen bonding.

| Derivative Name | Vanillin Reactant | Acyl Chloride Reactant |

|---|---|---|

| This compound | Vanillin | Benzoyl chloride |

| 4-Formyl-2-methoxyphenyl 4-chlorobenzoate | Vanillin | 4-Chlorobenzoyl chloride fip.org |

| 4-Formyl-2-methoxyphenyl 4-methylbenzoate | Vanillin | 4-Methylbenzoyl chloride |

| 4-Formyl-2-methoxyphenyl 4-(trifluoromethyl)benzoate | Vanillin | 4-(Trifluoromethyl)benzoyl chloride |

Formation of Complex Conjugates via Condensation Reactions (e.g., Triazole Derivatives)

The aldehyde functional group on the vanillin scaffold provides another key site for derivatization, particularly through condensation reactions. A prominent strategy involves the synthesis of 1,2,3-triazole derivatives. researchgate.net These heterocyclic moieties are known pharmacophores that can impart a range of biological activities. researchgate.netelsevier.com

The synthesis of triazole-vanillin conjugates is often achieved using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net A typical synthetic route involves:

Modification of the vanillin ester to introduce either a terminal alkyne or an azide group.

Preparation of a complementary reactant (e.g., a benzyl azide or a terminal alkyne).

The CuAAC reaction between the azide and alkyne components to form the 1,4-disubstituted 1,2,3-triazole ring, linking the vanillin ester core to another molecular fragment. researchgate.netelsevier.com

This modular approach allows for the creation of a large library of complex molecules by combining different vanillin precursors with a variety of azide or alkyne building blocks. elsevier.com

Purification and Isolation Protocols for Synthesized Compounds (e.g., Thin-Layer Chromatography, Recrystallization, Washing Procedures)

The successful synthesis of this compound and related compounds is critically dependent on effective purification and isolation protocols to remove unreacted starting materials, reagents, and byproducts. The selection of appropriate techniques is guided by the physical and chemical properties of the target compound and impurities. Standard methods employed include thin-layer chromatography for reaction monitoring and purity assessment, recrystallization for obtaining highly pure crystalline solids, and various washing procedures for the initial workup of the reaction mixture.

Thin-Layer Chromatography (TLC):

Thin-layer chromatography is an indispensable tool for monitoring the progress of the synthesis of vanillin derivatives and for assessing the purity of the final product. nih.gov In the synthesis of acetyl vanillin derivatives, for instance, TLC is used to detect the completion of the reaction. nih.gov A common stationary phase for this class of compounds is silica gel pre-coated on plates (GF254). nih.gov

The choice of the mobile phase is crucial for achieving good separation. A mixture of hexane and ethyl acetate is frequently employed for vanillin and its derivatives. For example, a 1:1 mixture of hexane and ethyl acetate has been used to monitor the acetylation of vanillin and the subsequent formation of Schiff bases. nih.gov The components are visualized on the TLC plate, often using a UV lamp, allowing for the comparison of the reaction mixture to the starting materials. youtube.com

Recrystallization:

Recrystallization is a primary technique for the purification of crude solid products. The choice of solvent is critical; the ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

For compounds structurally similar to this compound, various solvents have been proven effective:

Ethanol: In the synthesis of acetyl vanillin, the crude product is recrystallized from 95% ethanol. nih.gov Similarly, other related benzaldehyde derivatives have been successfully purified by recrystallization from ethanol to yield pure compounds. researchgate.net

Water: Vanillin prepared from 4-hydroxybenzaldehyde can be further purified by recrystallization from boiling deionized water. udel.edu

Cyclohexane: In a synthesis of vanillin from eugenol, the final product was recrystallized from cyclohexane to yield a white solid. aip.org

The general procedure involves dissolving the crude product in a minimal amount of the appropriate hot solvent, followed by cooling to allow for the formation of crystals. The purified crystals are then collected by filtration.

Washing Procedures:

Washing is a fundamental step in the workup of a reaction mixture to remove soluble impurities. This is often performed after an extraction step. For example, in the synthesis of vanillin, after extraction with an organic solvent like diethyl ether, the extract is washed with a sodium bisulfite solution. aip.org This specific wash is effective for purifying aldehydes, as it forms a water-soluble addition product with the aldehyde, separating it from non-aldehydic impurities. aip.org The aldehyde can then be recovered by treating the aqueous solution with acid. Subsequent washes with water are also common to remove any remaining water-soluble impurities. nih.gov

The table below summarizes the purification techniques used for compounds related to this compound.

| Compound | Purification Technique | Details | Reference |

| Acetyl Vanillin | Recrystallization | 95% Ethanol | nih.gov |

| Acetyl Vanillin Derivatives | Thin-Layer Chromatography | Mobile Phase: 1:1 Hexane:Ethyl Acetate | nih.gov |

| Vanillin | Recrystallization | Cyclohexane | aip.org |

| Vanillin | Recrystallization | Water | udel.edu |

| Vanillin | Washing | Sodium bisulfite solution | aip.org |

| 4-hydroxy-3-methoxybenzaldehyde derivative | Recrystallization | Ethanol | researchgate.net |

Comprehensive Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 4-Formyl-2-methoxyphenyl (B587787) benzoate (B1203000) is expected to exhibit distinct signals corresponding to the different types of protons in its structure. The spectrum would be characterized by signals in the aromatic, aldehyde, and methoxy (B1213986) regions.

The protons of the benzoate ring typically appear as a set of multiplets. The two protons ortho to the carbonyl group are the most deshielded and are expected to resonate at approximately 8.20 ppm. The remaining three protons of this ring would likely appear as a multiplet between 7.50 and 7.65 ppm.

The vanillin-derived portion of the molecule also presents a unique set of signals. The aldehydic proton is highly deshielded and is anticipated to be a sharp singlet around 9.90 ppm. The three aromatic protons on this ring are expected to appear at distinct chemical shifts due to their electronic environment. The proton adjacent to the aldehyde group would likely resonate around 7.70 ppm, while the other two protons would appear in the range of 7.20-7.40 ppm. The methoxy group protons are shielded and should produce a sharp singlet at approximately 3.90 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | ~9.90 | Singlet (s) | 1H |

| Benzoate Ring (Ortho-H) | ~8.20 | Multiplet (m) | 2H |

| Benzoate Ring (Meta-, Para-H) | 7.50 - 7.65 | Multiplet (m) | 3H |

| Vanillin (B372448) Ring (Aromatic-H) | 7.20 - 7.70 | Multiplets (m) | 3H |

| Methoxy (-OCH₃) | ~3.90 | Singlet (s) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 15 distinct carbon signals are expected.

The carbonyl carbons are the most deshielded. The ester carbonyl carbon is predicted to appear around 165.0 ppm, while the aldehyde carbonyl carbon is expected at a much lower field, typically around 191.0 ppm.

The aromatic carbons will resonate in the region of 110-155 ppm. The carbon atom of the vanillin ring attached to the ester oxygen is expected around 145.0 ppm, while the carbon attached to the methoxy group would be around 152.0 ppm. The remaining aromatic carbons of both rings will produce signals within this range, with their exact shifts influenced by the nature and position of the substituents. The methoxy carbon should appear as a distinct signal at approximately 56.0 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde Carbonyl (C=O) | ~191.0 |

| Ester Carbonyl (C=O) | ~165.0 |

| Aromatic Carbons | 110.0 - 155.0 |

| Methoxy Carbon (-OCH₃) | ~56.0 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of this compound is expected to show several key absorption bands.

A strong absorption band corresponding to the C=O stretching of the ester group is predicted to appear around 1735 cm⁻¹. The C=O stretching of the aldehyde group should be visible as another strong band near 1700 cm⁻¹. The difference in frequency is due to the different electronic environments of the two carbonyl groups.

The spectrum would also feature characteristic C-O stretching vibrations for the ester and ether linkages in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are expected to produce several bands in the 1450-1600 cm⁻¹ range. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would appear just below 3000 cm⁻¹.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | Medium |

| Ester C=O Stretch | ~1735 | Strong |

| Aldehyde C=O Stretch | ~1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Ester/Ether C-O Stretch | 1200 - 1300 | Strong |

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 256.25.

Common fragmentation pathways for benzoate esters often involve the cleavage of the ester bond. A significant fragment ion would be the benzoyl cation (C₆H₅CO⁺) at m/z 105. Another prominent peak would likely correspond to the 4-formyl-2-methoxyphenyl cation at m/z 151, resulting from the loss of the benzoate group. Further fragmentation of the vanillin moiety could lead to the loss of a methyl radical (·CH₃) or carbon monoxide (CO).

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically results in less fragmentation than EI-MS. For this compound, ESI-MS would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 257. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ at m/z 279, might also be observed. This technique is particularly useful for confirming the molecular weight of the compound with high accuracy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the determination of its elemental formula. The high accuracy of this method enables the differentiation between compounds with the same nominal mass but different chemical formulas.

For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₁₅H₁₂O₄. This theoretical value serves as a benchmark for experimental HRMS data. While specific experimental HRMS data for this compound is not extensively available in the public domain, the expected result would be a measured mass that closely matches the calculated value, typically within a few parts per million (ppm).

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₂O₄ |

| Theoretical Exact Mass | 256.0736 u |

| Common Adducts (Calculated m/z) | |

| [M+H]⁺ | 257.0808 |

| [M+Na]⁺ | 279.0628 |

| [M+K]⁺ | 295.0367 |

Note: The values for common adducts are calculated based on the theoretical exact mass and are the expected m/z values that would be observed in an experimental HRMS spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a compound is dependent on the presence of chromophores, which are typically unsaturated functional groups or aromatic systems. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's electronic structure.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the electronic transitions within its aromatic rings and carbonyl groups. While a specific experimental spectrum for this compound is not readily found in the literature, analysis of its structural components—a benzaldehyde moiety and a benzoate group—suggests the likely positions of maximum absorbance (λmax).

Table 2: Expected Ultraviolet-Visible (UV-Vis) Spectroscopy Characteristics for this compound

| Chromophore | Expected Absorption Range (nm) |

| Benzoyl group | ~230-240 and ~270-285 |

| Formyl-substituted phenyl group | ~250-260 and ~300-320 |

Note: The expected absorption ranges are based on the typical UV-Vis absorption of similar aromatic aldehydes and esters. The exact λmax values and molar absorptivity (ε) would need to be determined experimentally.

Elemental Composition Analysis

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and calculated values serves as strong evidence for the compound's purity and elemental composition.

The theoretical elemental composition of this compound (C₁₅H₁₂O₄) can be calculated from its molecular weight (256.25 g/mol ) chemscene.comchemdiv.com.

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 15 | 180.15 | 70.31 |

| Hydrogen | H | 1.01 | 12 | 12.12 | 4.73 |

| Oxygen | O | 16.00 | 4 | 64.00 | 24.98 |

| Total | 256.27 | 100.00 |

Experimental elemental analysis results for this compound would be expected to be in close agreement with these calculated percentages, typically within a ±0.4% margin of error, to confirm the empirical formula of the compound.

Chemical Reactivity and Reaction Mechanism Studies

Nucleophilic and Electrophilic Reactivity of Functional Groups

The reactivity of 4-Formyl-2-methoxyphenyl (B587787) benzoate (B1203000) is characterized by the distinct electrophilic and nucleophilic properties of its functional moieties. The aldehyde group, with its carbonyl carbon, is a primary electrophilic site, susceptible to attack by nucleophiles. This reactivity is typical of aldehydes and allows for a variety of addition reactions.

The benzoate ester group also presents an electrophilic carbonyl carbon, though it is generally less reactive than the aldehyde carbonyl. Nucleophilic attack on this carbon can lead to cleavage of the ester bond. The aromatic rings, while generally nucleophilic, can undergo electrophilic substitution reactions, with the positions of substitution being directed by the existing substituents. The methoxy (B1213986) group on the vanillin-derived ring is an activating, ortho-para directing group, while the formyl and benzoate groups are deactivating, meta-directing groups.

Mechanistic Pathways of Derivatization Reactions (e.g., Acylation, Condensation)

The functional groups of 4-Formyl-2-methoxyphenyl benzoate allow for a range of derivatization reactions, proceeding through well-established mechanistic pathways.

Acylation: While the phenolic hydroxyl of the parent vanillin (B372448) is already acylated in this compound, further acylation reactions are not typical for this molecule under standard conditions. However, understanding the initial acylation of vanillin to form this ester is crucial. This reaction proceeds via nucleophilic acyl substitution, where the phenoxide ion of vanillin acts as a nucleophile, attacking the electrophilic carbonyl carbon of a benzoyl halide or anhydride.

Condensation Reactions: The aldehyde functionality is a key site for condensation reactions. A notable example is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene group in the presence of a basic catalyst. For instance, the reaction with 2-cyanoacetamide would proceed via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield a new carbon-carbon double bond. While specific studies on this compound are not abundant, the reactivity is analogous to that of 5-HMF-derived esters in similar condensations.

Role in Catalytic Processes (e.g., Ruthenium-catalyzed Dimerization of Vanillin Derivatives)

Derivatives of vanillin, such as this compound, are valuable substrates in various catalytic processes. One significant example is the ruthenium-catalyzed dimerization of vanillin derivatives, which is a Tishchenko-type reaction. In this process, a ruthenium catalyst facilitates the disproportionation of two aldehyde molecules to form an ester.

A study on the ruthenium-catalyzed dimerization of vanillin derivatives demonstrated that protecting the phenolic hydroxyl group, for instance as an acetate, is crucial for the reaction to proceed effectively. The unprotected phenol was found to potentially deactivate the catalyst. This suggests that this compound, with its protected hydroxyl group, would be a suitable substrate for such a dimerization, leading to the formation of a divanillin benzoate ester. The reaction is highly atom-economic, incorporating all atoms from the precursor into the final product rsc.orgrsc.org.

The proposed mechanism involves the coordination of the ruthenium catalyst to the aldehyde, followed by a hydride transfer from one aldehyde molecule to another, ultimately forming the ester linkage.

| Catalyst | Substrate | Reaction Type | Key Finding |

| Ruthenium Complex | Acetylated Vanillin | Dimerization (Tishchenko Reaction) | Protection of the phenolic hydroxyl is necessary for catalyst activity. |

Stability and Degradation Pathways under Various Conditions

The stability of this compound is influenced by environmental factors such as temperature, pH, and light. The primary sites for degradation are the aldehyde and ester functional groups.

Under hydrothermal conditions, substituted aromatic aldehydes can undergo decomposition. Studies on related compounds have shown that the presence of a methoxy group can lead to hydrolytic demethylation, while a hydroxyl group (which would be formed upon ester hydrolysis) can enhance the cleavage of the formyl group acs.org. The decomposition of aldehydes under these conditions does not typically follow a Cannizzaro pathway, which involves disproportionation to an alcohol and a carboxylic acid acs.org.

The ester linkage can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield vanillin and benzoic acid. The stability of the aldehyde group is also a concern, as it can be oxidized to a carboxylic acid. Research on the oxidation of substituted benzaldehydes has shown that they can be converted to the corresponding benzoic acids using oxidizing agents like permanganate researchgate.net.

Applications in Advanced Materials and Polymer Science

Precursor in Bio-based Polymer Synthesis (e.g., Epoxy Thermoset Resins)

The demand for sustainable alternatives to petroleum-based polymers has driven research into bio-based monomers. Vanillin (B372448) and its derivatives have emerged as promising candidates for synthesizing a variety of polymers, including high-performance epoxy thermoset resins. While direct utilization of 4-Formyl-2-methoxyphenyl (B587787) benzoate (B1203000) as a primary precursor for epoxy resins is an area of ongoing research, the established reactivity of vanillin-derived compounds provides a strong basis for its potential in this field.

The synthesis of bio-based epoxy resins from vanillin typically involves the conversion of its phenolic hydroxyl group into a glycidyl ether, which can then undergo polymerization. Although the phenolic hydroxyl in 4-Formyl-2-methoxyphenyl benzoate is protected by a benzoate group, this ester linkage could potentially be cleaved or the molecule could be otherwise functionalized to participate in polymerization reactions.

Researchers have successfully synthesized bio-based epoxy resins from other vanillin derivatives. For instance, divanillin has been used to create epoxy resins with comparable thermal and mechanical properties to conventional bisphenol A (BPA)-based epoxies. These bio-based alternatives often exhibit enhanced biodegradability. The presence of the aldehyde group in such precursors can introduce dynamic covalent bonds, leading to materials with unique properties like self-healing or recyclability.

The general synthetic approach for vanillin-based epoxy resins is outlined in the table below, illustrating a potential pathway for derivatives like this compound.

| Step | Description | Reactants | Product Functionality |

| 1. Modification of Vanillin Derivative | Chemical modification to introduce reactive sites for epoxidation. This could involve deprotection of the hydroxyl group or functionalization of the aldehyde. | This compound, appropriate reagents | Diol or other suitable precursor |

| 2. Epoxidation | Reaction with an epoxidizing agent, such as epichlorohydrin, to introduce epoxy groups. | Modified vanillin derivative, epichlorohydrin | Epoxy-functionalized monomer |

| 3. Curing | Polymerization of the epoxy monomer with a curing agent (hardener) to form a cross-linked thermoset network. | Epoxy monomer, curing agent (e.g., amine, anhydride) | Epoxy thermoset resin |

This table outlines a generalized synthetic route. The specific conditions and intermediates would need to be developed for this compound.

Development of Functional Nanomaterials (e.g., Lignin-like and Degradable Nanocarriers)

The structural similarity of this compound to lignin subunits makes it an attractive candidate for the synthesis of functional nanomaterials, particularly those that mimic the structure and degradability of natural lignin. Lignin-like nanocarriers are of interest for applications in drug delivery and agrochemicals, where biodegradability and controlled release are desirable.

Research in this area has focused on synthesizing monomers that incorporate linkages found in native lignin, such as β-O-4-aryl ether linkages. While direct use of this compound has not been extensively reported, its chemical structure is amenable to modifications that would allow its incorporation into such systems. For example, the aldehyde group could be used for cross-linking reactions to form nanoparticles.

A study on synthetic lignin-like and degradable nanocarriers utilized a compound structurally related to this compound, namely 4-(2-(4-formyl-2-methoxyphenoxy)acetyl)-2-methoxyphenyl benzoate, to create lignin-like monomers. These monomers were then used to prepare polyurethane nanocarriers through interfacial crosslinking in an inverse miniemulsion. The resulting nanocarriers exhibited diameters in the range of 200 to 400 nm and demonstrated the potential for degradation by lignin-degrading fungi. This suggests that this compound could serve as a valuable precursor for similar applications.

The table below summarizes key findings from research on related lignin-like nanomaterials, indicating the potential for this compound.

| Parameter | Finding | Relevance to this compound |

| Monomer Synthesis | Lignin-like monomers can be synthesized from bio-based compounds like vanillin derivatives. | This compound is a vanillin derivative and could be a suitable starting material. |

| Nanoparticle Formation | Interfacial crosslinking in miniemulsion is an effective method for producing nanocarriers. | The aldehyde functionality of this compound could be utilized in cross-linking reactions. |

| Particle Size | Nanocarriers with diameters between 200 and 400 nm have been achieved. | This size range is suitable for various delivery applications. |

| Degradability | The lignin-like structure allows for degradation by specific fungi. | Nanomaterials derived from this compound would be expected to exhibit similar biodegradability. |

Integration into Hybrid Material Systems

Hybrid organic-inorganic materials often exhibit synergistic properties that are superior to those of the individual components. The incorporation of bio-based organic molecules like this compound into inorganic matrices is a promising route to novel hybrid materials with tailored functionalities.

While specific research on the integration of this compound into hybrid systems is nascent, its chemical functionalities offer several possibilities. The aromatic rings can provide thermal stability and mechanical strength, while the aldehyde and benzoate groups can be used for covalent bonding or non-covalent interactions with an inorganic phase.

For example, the aldehyde group could be used to graft the molecule onto the surface of silica or titania nanoparticles that have been functionalized with amine groups, forming a stable imine linkage. This would create an organic shell around an inorganic core, potentially modifying the surface properties of the nanoparticles and improving their dispersibility in polymer matrices.

Potential applications for such hybrid materials include:

Reinforcing fillers for polymers: Improving the mechanical properties of bioplastics.

Coatings with enhanced properties: Providing improved adhesion, scratch resistance, or UV stability.

Functional materials for sensing or catalysis: Where the organic component provides a specific chemical reactivity.

The table below outlines a hypothetical design for a hybrid material incorporating this compound.

| Component | Material Example | Role of this compound | Potential Application |

| Inorganic Core | Silica Nanoparticles (SiO2) | Covalently grafted to the surface via its aldehyde group to provide an organic, hydrophobic shell. | Rheology modifier for coatings |

| Inorganic Matrix | Sol-gel derived Titania (TiO2) | Incorporated into the matrix to enhance flexibility and provide UV-absorbing properties. | UV-protective transparent films |

| Layered Material | Montmorillonite Clay | Intercalated between the clay layers to modify the interlayer spacing and surface chemistry. | Nanocomposite with improved barrier properties |

Further research is needed to explore these potential applications and to fully understand the structure-property relationships in hybrid materials derived from this compound.

Structure Activity Relationship Sar Studies for Bioactive Derivatives

Systematic Investigation of Structural Modifications on Predicted Biological Activity

The core structure of 4-Formyl-2-methoxyphenyl (B587787) benzoate (B1203000), derived from the natural compound vanillin (B372448), presents multiple sites for structural modification. These include the formyl and methoxy (B1213986) groups on the phenyl ring, as well as the benzoate moiety. Altering these functional groups can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets.

Systematic variations of the ester substituent, for instance, have been a key strategy to probe the SAR of this class of compounds. The replacement of the benzoate group with other acyl groups, such as pyrazine-2-carboxylate, has been explored to modulate the molecule's biological profile. These modifications aim to identify the key pharmacophoric features responsible for the observed activities and to optimize the compound for enhanced potency and selectivity.

SAR Analysis based on In Silico Enzyme Inhibition Predictions (e.g., COX-1, COX-2, P2Y12)

Computational, or in silico, modeling provides a powerful tool to predict the interaction of small molecules with protein targets, offering insights into potential enzyme inhibitory activity and guiding synthetic efforts.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are key mediators of inflammation. In silico studies have been conducted to evaluate the potential of 4-Formyl-2-methoxyphenyl benzoate and its analogs as COX inhibitors.

One study investigated a series of 17 vanillin analogs for their predicted binding affinity to the COX-1 enzyme. Among the tested compounds, this compound demonstrated the most favorable binding energy, suggesting it may act as a potent inhibitor of this enzyme.

In a separate in silico investigation targeting the COX-2 enzyme, a derivative, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, was synthesized and evaluated. The introduction of a chlorine atom at the para-position of the benzoate ring was predicted to enhance the anti-inflammatory activity compared to the parent compound, vanillin. The chlorinated derivative exhibited a more favorable binding energy towards the COX-2 receptor, indicating a stronger and more stable interaction.

| Compound | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Findings |

| This compound | COX-1 | -7.70 | Lowest binding energy among 17 vanillin analogs, suggesting strong inhibitory potential. |

| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 | Lower than vanillin | The addition of a 4-chloro substituent on the benzoate ring improved the predicted binding affinity to COX-2. |

Note: Information regarding the in silico P2Y12 enzyme inhibition predictions for this compound and its derivatives is not currently available in the reviewed scientific literature.

SAR in the context of In Vitro Cell-Based Assays (e.g., Anticancer Activity against specific Cell Lines)

In vitro cell-based assays are crucial for validating the biological activity of novel compounds and establishing a more concrete SAR. Several studies have explored the anticancer potential of derivatives of this compound against various cancer cell lines.

One area of investigation has been the modification of the benzoate ester group. For instance, a derivative, 4-formyl-2-methoxyphenyl pyrazine-2-carboxylate, was found to exhibit cytotoxic effects against the K-562 human leukemia cell line. Another study reported that derivatives of this scaffold demonstrated significant antiproliferative activity against the MCF-7 breast cancer cell line.

The nature of the substituent on the benzoate ring appears to play a critical role in the anticancer activity. While specific SAR data for a broad range of substituents on the this compound core is limited, related studies on other phenyl benzoate derivatives offer valuable insights. For example, in a series of phenyl benzoate derivatives, the introduction of a terminal hydroxyl group and the dimerization of the structure were found to influence the cytotoxic effects and the mode of cell death in A549 lung cancer and SW480 colon cancer cells. rsc.orgnih.gov

| Derivative | Cell Line | IC50 Value | Key Findings |

| 4-formyl-2-methoxyphenyl pyrazine-2-carboxylate | K-562 (Human Leukemia) | 25 µM | Exhibited significant cytotoxic effects. |

| Unspecified derivatives | MCF-7 (Breast Cancer) | as low as 0.08 µM | Showed strong binding to PPAR and significant antiproliferative activity. |

These findings, while not exhaustive, underscore the potential of the this compound scaffold as a template for the development of novel therapeutic agents. Further systematic SAR studies are warranted to fully elucidate the structural requirements for optimal biological activity and to explore a wider range of biological targets.

Future Directions and Emerging Research Frontiers

Exploration of Green Chemistry Approaches in Synthesis

The synthesis of 4-Formyl-2-methoxyphenyl (B587787) benzoate (B1203000) and its derivatives is undergoing a paradigm shift towards more environmentally benign methodologies. Green chemistry principles are being actively explored to minimize the environmental footprint of its production.

One promising approach is the use of microwave-assisted synthesis . Research on the closely related compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, has demonstrated the efficacy of microwave irradiation in accelerating reaction times and improving yields. fip.org For instance, the synthesis of this derivative via microwave irradiation at 120 watts resulted in a notable yield of 89.09%. fip.org This technique reduces energy consumption and often allows for the use of less hazardous solvents, aligning with the core tenets of green chemistry. chinakxjy.com

Furthermore, the broader field of vanillin (B372448) chemistry is seeing a move away from conventional synthesis methods that rely on harsh chemicals and produce significant waste. chinakxjy.com Researchers are investigating alternative catalysts and solvent systems to develop cleaner synthetic routes. The application of these greener methodologies to the synthesis of 4-Formyl-2-methoxyphenyl benzoate is a key area of future research, aiming to make its production more sustainable and economically viable. researchgate.net

Development of Advanced Computational Models for Predictive Analysis

The use of sophisticated computational models is becoming increasingly integral to the study of this compound and its derivatives. These in silico tools offer a rapid and cost-effective means to predict the compound's physicochemical properties, biological activity, and potential applications before undertaking extensive laboratory work.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method being employed to investigate the electronic structure and reactivity of vanillin derivatives. nih.govrsc.orgtandfonline.comtandfonline.com DFT calculations can provide insights into molecular geometry, charge distribution, and spectroscopic properties, which are crucial for understanding the compound's behavior and for designing new derivatives with desired characteristics. nih.govrsc.org

Molecular docking is another critical computational technique used to predict the binding affinity and interaction of molecules with biological targets. fip.org For example, a molecular docking study on 4-formyl-2-methoxyphenyl-4-chlorobenzoate against the COX-2 receptor predicted its potential as an anti-inflammatory agent, with a lower binding energy (-8.18 kcal/mol) compared to its precursor, vanillin (-4.96 kcal/mol). fip.org Such studies are invaluable for identifying potential therapeutic applications for this compound and guiding the synthesis of more potent derivatives. The development of more refined and accurate computational models will continue to be a significant research frontier, enabling a more targeted and efficient discovery process. biointerfaceresearch.com

Discovery of Novel Applications in Interdisciplinary Fields

While the current understanding of this compound's applications is still evolving, preliminary research and the known bioactivities of its parent compound, vanillin, and its derivatives suggest a wide range of potential uses across interdisciplinary fields.

One of the most promising areas is in the development of new therapeutic agents. Based on its low binding energy in computational studies, this compound has been identified as a potential antithrombotic agent . wisdomlib.org Further in vitro and in vivo studies are warranted to validate this potential application in preventing blood clot formation.

The broader family of vanillin derivatives has demonstrated a remarkable spectrum of biological activities, including antibacterial , antioxidant , and anti-inflammatory properties. biochemjournal.comnih.govnih.govresearchgate.netresearchgate.net Vanillin and its derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.govaip.org This suggests that this compound could be explored as a lead compound for the development of new antimicrobial agents to combat drug-resistant pathogens. biochemjournal.com Furthermore, the antioxidant properties inherent in the phenolic structure of vanillin could be harnessed in the development of agents to combat oxidative stress-related diseases. researchgate.netresearchgate.net

The versatility of the vanillin scaffold also opens doors to applications in materials science and agriculture, areas where vanillin derivatives are already being investigated for their unique properties. researchgate.net

Targeted Synthesis of High-Value Derivatives

The chemical structure of this compound provides a versatile platform for the targeted synthesis of high-value derivatives with enhanced or novel properties. The presence of the formyl and benzoate groups allows for a variety of chemical modifications to tailor the molecule for specific applications.

The synthesis of various esters from vanillin and other related phenols has been a subject of considerable research. neliti.com By reacting this compound with different acid chlorides or anhydrides, a library of derivatives can be created. These modifications can significantly impact the compound's lipophilicity, steric hindrance, and electronic properties, thereby influencing its biological activity. neliti.com For instance, the synthesis of 4-allyl-2-methoxyphenyl esters has yielded compounds with promising cytotoxicity against human breast cancer cells. neliti.com

Q & A

Q. How can the photostability of this compound be evaluated under UV-light exposure for material science applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.